1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethanone
Description
This compound features a 10,11-dihydrodibenzo[b,f]azepine core linked via an ethanone bridge to a 4,6,7-trimethylquinazolin-2-yl sulfanyl group.
Properties
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(4,6,7-trimethylquinazolin-2-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3OS/c1-17-14-22-19(3)28-27(29-23(22)15-18(17)2)32-16-26(31)30-24-10-6-4-8-20(24)12-13-21-9-5-7-11-25(21)30/h4-11,14-15H,12-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQOQPOQDUJFBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)SCC(=O)N3C4=CC=CC=C4CCC5=CC=CC=C53)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethanone typically involves multiple steps:
Formation of the dibenzoazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the quinazoline moiety: The quinazoline ring can be synthesized separately and then attached to the dibenzoazepine core through a sulfanyl linkage.
Final assembly: The final step involves the coupling of the dibenzoazepine and quinazoline intermediates using a suitable coupling reagent, such as a carbodiimide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Cytotoxicity and Antibacterial Effects
Research has demonstrated that compounds similar to 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethanone exhibit cytotoxic effects against cancer cell lines such as HeLa and U87. A study found that certain derivatives showed selective cytotoxicity with IC50 values ranging from 97.3 µM to 205.7 µM against cancer cells while exhibiting higher IC50 values against normal cell lines . This selectivity is crucial for developing anti-cancer agents that minimize harm to healthy tissues.
Case Studies
- Anticancer Activity : A case study involving a series of synthesized dibenzo[b,f][1,5]diazocines indicated promising results in inhibiting tumor growth in vitro. The study highlighted the importance of structural modifications in enhancing cytotoxicity while maintaining selectivity towards cancer cells .
- Antibacterial Properties : Another study evaluated the antibacterial efficacy of similar compounds against various bacterial strains. The results demonstrated significant inhibition zones in susceptible strains, suggesting that these compounds could serve as lead candidates for developing new antibiotics .
Potential Applications in Drug Development
The unique structural features of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethanone position it as a promising candidate for further development in several therapeutic areas:
- Anticancer Drugs : Given its cytotoxic properties against cancer cells.
- Antibacterial Agents : Potential development into new antibiotics targeting resistant bacterial strains.
- Neurological Disorders : Similar compounds have been explored for their effects on neurotransmitter systems, indicating possible applications in treating conditions like depression or anxiety.
Mechanism of Action
The mechanism of action of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications in Dibenzoazepine Derivatives
Triazole-Substituted Analog
- Compound: 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone ()
- Molecular Formula : C₁₈H₁₆N₄OS
- Molecular Weight : 336.41 g/mol
- Key Differences : Replaces the trimethylquinazoline with a 1,2,4-triazole sulfanyl group.
- Triazoles are known for metal-chelating properties, which may influence binding to metalloenzymes or alter pharmacokinetics.
Ethylamino-Modified Derivative
- Compound: 1-(3-amino-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(ethylamino)ethan-1-one (Met2, )
- Molecular Formula: Not explicitly stated, but likely C₁₉H₂₂N₄O based on synthesis details.
- Key Differences: Substitutes the sulfanyl-quinazoline group with an ethylamino side chain.
- Increased hydrogen-bonding capacity may improve target selectivity but reduce metabolic stability .
Substituent Variations in Sulfanyl-Linked Groups
Oxadiazole-Containing Analog
- Compound: 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone ()
- Key Differences : Utilizes a phenyl-oxadiazole sulfanyl group instead of trimethylquinazoline.
- Implications: Oxadiazoles are electron-deficient heterocycles, which may enhance π-stacking interactions in hydrophobic binding pockets.
Methoxy-Substituted Dibenzoazepine
- Compound: 1-(10-methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone ()
- Molecular Weight : 265.31 g/mol
- Key Differences : Lacks the sulfanyl-linked quinazoline, instead incorporating a methoxy group on the dibenzoazepine.
- Implications: Methoxy groups typically increase lipophilicity and may enhance blood-brain barrier penetration.
Data Table: Comparative Properties of Key Compounds
Research Findings and Implications
Computational Predictions
- AutoDock Vina () : Molecular docking studies predict that the trimethylquinazoline group in the target compound may exhibit stronger binding to kinase ATP pockets than triazole or oxadiazole analogs due to hydrophobic and van der Waals interactions.
Biological Activity
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethanone is a complex organic compound with potential biological activities that warrant detailed exploration. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C26H25N3OS
- Molecular Weight : 431.56 g/mol
- IUPAC Name : 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethanone
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinase Activity : Compounds related to dibenzo[b,f]azepines have shown activity against various kinases, particularly in cancer therapy. For instance, certain derivatives have been identified as potent inhibitors of checkpoint kinase 1 (Chk1), which plays a critical role in the DNA damage response .
- Antioxidant Properties : The presence of the quinazoline moiety suggests potential antioxidant activity, which can mitigate oxidative stress-related cellular damage .
- Neuroprotective Effects : Some studies have suggested that dibenzo[b,f]azepine derivatives can exhibit neuroprotective properties by modulating neurotransmitter systems and reducing neuroinflammation .
Anticancer Activity
Several studies have investigated the anticancer potential of dibenzo[b,f]azepine derivatives:
- Case Study 1 : A derivative exhibited a significant increase in cytotoxicity against SW620 colon cancer cells when combined with camptothecin, highlighting its potential as an adjuvant therapy in cancer treatment .
- Case Study 2 : In vitro studies demonstrated that specific modifications to the dibenzo[b,f]azepine structure enhanced selectivity and potency against various cancer cell lines, suggesting a promising pathway for drug development .
Neuropharmacological Effects
The compound's structural features suggest possible interactions with neurotransmitter systems:
- Case Study 3 : Research on similar compounds indicates potential anxiolytic and antidepressant effects through serotonin receptor modulation .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Bioavailability | Moderate (20%) |
| Half-life | TBD |
| Metabolism | Hepatic |
| Excretion | Renal |
Toxicological Profile
The safety profile of dibenzo[b,f]azepine derivatives is critical for their therapeutic use:
Q & A
Q. What are optimized synthetic routes for 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethanone?
Synthesis typically involves multi-step protocols. For the dibenzoazepine core, cyclization of substituted benzodiazepine precursors under acidic conditions is common. The quinazolinyl sulfanyl group can be introduced via nucleophilic substitution, using thiourea derivatives or thiol intermediates. A key step is refluxing in methanol with catalytic HCl (65°C, 3 hours), monitored by TLC (10% ethyl acetate/n-hexane) . For improved yields, heterogeneous catalysts like MCM-41(H) (a mesoporous silica) have been used to enhance reaction efficiency in related benzazepine syntheses .
Q. How should researchers characterize this compound’s purity and structural integrity?
Use a combination of:
- Elemental analysis (CHNS): Validate empirical formula and purity (e.g., Vario MICRO CHNS analyzer) .
- Mass spectrometry (MS): Confirm molecular weight via ESI-TOF or MALDI (e.g., m/z peaks matching calculated molecular ion) .
- NMR spectroscopy: Analyze proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm for dibenzoazepine; methyl groups at δ 2.0–3.0 ppm for quinazoline) .
- X-ray crystallography: Resolve crystal structure (e.g., CCDC-deposited data for related dibenzoazepine derivatives) .
Q. What safety protocols are critical during synthesis?
- Ventilation: Use fume hoods for reflux steps involving volatile solvents (e.g., methanol, ethyl acetate) .
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with intermediates like hydrazine derivatives .
- Waste disposal: Neutralize acidic residues (e.g., HCl) with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can computational methods predict the compound’s physicochemical properties?
- ACD/Labs Percepta Platform: Predict logP, pKa, and solubility using fragment-based algorithms .
- Density Functional Theory (DFT): Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps for redox behavior) .
- Molecular docking: Screen interactions with biological targets (e.g., benzodiazepine-binding sites in GABA receptors) .
Q. What experimental strategies resolve contradictions in biological activity data?
- Dose-response assays: Repeat assays across multiple cell lines (e.g., IC50 values in cancer vs. normal cells) to rule off-target effects .
- Metabolic stability tests: Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation .
- Isotopic labeling: Track metabolite formation via C-labeled ethanone moieties in pharmacokinetic studies .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Core modifications: Replace the quinazolinyl sulfanyl group with triazole or thiadiazole rings to test electronic effects on binding .
- Substituent tuning: Vary methyl groups on the quinazoline (4,6,7-positions) to modulate lipophilicity and target affinity .
- Hybrid scaffolds: Fuse dibenzoazepine with pyrazolone or benzofuran moieties to enhance CNS penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
